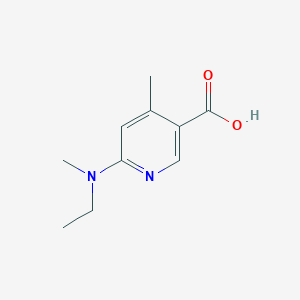

6-(Ethyl(methyl)amino)-4-methylnicotinic acid

Description

6-(Ethyl(methyl)amino)-4-methylnicotinic acid is a substituted nicotinic acid derivative featuring a 4-methyl group on the pyridine ring and a 6-position ethyl(methyl)amino substituent. Nicotinic acid derivatives are often explored for their biological activities, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

6-[ethyl(methyl)amino]-4-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-4-12(3)9-5-7(2)8(6-11-9)10(13)14/h5-6H,4H2,1-3H3,(H,13,14) |

InChI Key |

RGESMJPHAQXYHD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=NC=C(C(=C1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethyl(methyl)amino)-4-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylnicotinic acid with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(Ethyl(methyl)amino)-4-methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Ethyl(methyl)amino)-4-methylnicotinic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Ethyl(methyl)amino)-4-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(Ethyl(methyl)amino)-4-methylnicotinic acid with structurally analogous compounds, focusing on substituents, physicochemical properties, and synthesis pathways:

Key Structural and Functional Differences:

4-Methylnicotinic acid derivatives exhibit distinct crystallinity and thermal stability, as evidenced by the hydrochloride salt’s high melting point (241–244°C) .

Synthetic Accessibility: 4-Methylnicotinic acid is synthesized industrially via zinc-mediated dechlorination, a scalable method yielding high purity (>95%) . Ethyl/methyl-substituted analogs (e.g., methyl nicotinoyl acetate) often require esterification or amidation steps, which may introduce purification challenges .

Biological Relevance: 6-(Dimethylamino)-4-methylnicotinic acid and its derivatives are associated with topoisomerase inhibition (e.g., TAS-103) and apoptosis induction in cancer cells .

Biological Activity

6-(Ethyl(methyl)amino)-4-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial properties, which are critical in the context of rising microbial resistance and the need for new therapeutic agents.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with an ethyl(methyl)amino group and a carboxylic acid group. Its molecular formula is C₁₁H₁₄N₂O₂, and it has a molecular weight of approximately 208.26 g/mol. The unique combination of ethyl and methyl groups on the amino substituent influences its solubility and reactivity, potentially enhancing its interaction with biological targets compared to similar compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound's efficacy has been evaluated through Minimum Inhibitory Concentration (MIC) assays against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Microorganism | MIC (µmol/ml) | Reference Drug |

|---|---|---|

| Streptococcus faecalis | 14.34 | Penicillin G |

| Escherichia coli | 29.41 | Ciprofloxacin |

| Bacillus pumilis | 7.69 | Ciprofloxacin |

| Enterobacter cloacae | 22.76 | Ciprofloxacin |

The compound exhibited significant activity against Bacillus pumilis, with an MIC value comparable to that of standard antibiotics like Ciprofloxacin, indicating its potential as an antimicrobial agent .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may modulate enzyme activities or receptor binding, influencing various metabolic pathways. Such interactions could play a role in its antimicrobial properties by disrupting cellular processes in target microorganisms .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of nicotinic acid exhibit varying degrees of antibacterial activity, with some compounds showing remarkable effects against resistant strains of bacteria .

- Comparative Analysis : Research comparing structural analogs revealed that modifications in the amino group significantly affect antimicrobial potency, suggesting that further optimization of this compound could enhance its effectiveness .

- Broader Biological Activities : Beyond antimicrobial properties, related compounds have shown anti-inflammatory and antioxidant activities, indicating that this compound may have broader therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.